1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone
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Overview
Description
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone is a complex organic compound featuring a dichloroaniline moiety, a sulfanylmethyl group, and a piperidinylphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone typically involves multiple steps, starting with the preparation of 2,5-dichloroaniline. This compound is then subjected to a series of reactions to introduce the sulfanylmethyl and piperidinylphenyl groups. Common reagents used in these reactions include thiourea, piperidine, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the dichloroaniline moiety can be reduced to amines.
Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroaniline moiety, sulfanylmethyl group, and piperidinylphenyl structure make it a versatile compound with diverse applications .
Properties
Molecular Formula |
C20H23Cl2N3OS |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[3-[[(2,5-dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone |
InChI |
InChI=1S/C20H23Cl2N3OS/c1-13(26)14-5-8-19(25-9-3-2-4-10-25)18(11-14)24-20(27)23-17-12-15(21)6-7-16(17)22/h5-8,11-12,20,23-24,27H,2-4,9-10H2,1H3 |
InChI Key |
BSGXPXPAWMKMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(NC3=C(C=CC(=C3)Cl)Cl)S |
Origin of Product |
United States |
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